2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Kinase Inhibition Isoform Selectivity JNK3

2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 1707374-83-1) is a heterocyclic research chemical of the aminopyrazole class, featuring a thiophene ring at the 3-position and a methylsulfonyl group at the 4-position. This specific substitution pattern is critical for constructing thiophenyl-pyrazolourea derivatives, which have been proven to be potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors with brain penetrant capabilities.

Molecular Formula C10H13N3O3S2
Molecular Weight 287.4 g/mol
Cat. No. B15057036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
Molecular FormulaC10H13N3O3S2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N(N=C1C2=CC=CS2)CCO)N
InChIInChI=1S/C10H13N3O3S2/c1-18(15,16)9-8(7-3-2-6-17-7)12-13(4-5-14)10(9)11/h2-3,6,14H,4-5,11H2,1H3
InChIKeyXFHUKGJZWKPNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol: A Key Intermediate for Isoform-Selective JNK3 Inhibitors


2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 1707374-83-1) is a heterocyclic research chemical of the aminopyrazole class, featuring a thiophene ring at the 3-position and a methylsulfonyl group at the 4-position. This specific substitution pattern is critical for constructing thiophenyl-pyrazolourea derivatives, which have been proven to be potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors with brain penetrant capabilities [1]. Its structural distinction from simple pyrazole or thiophene analogs is the basis for its unique role in synthesizing inhibitors capable of differentiating between highly homologous kinase isoforms, a feat not achievable with generic building blocks [1].

Why 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol Cannot be Replaced by Generic Pyrazole or Thiophene Analogs


Generic aminopyrazoles or simple thiophene derivatives cannot replace 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol in JNK3 inhibitor programs. Systematic structure-activity relationship (SAR) studies show that the replacement of a phenyl ring with a thiophenyl ring is crucial for favoring JNK3 inhibition and increasing general kinase selectivity [1]. The methylsulfonyl group at the 4-position provides a unique chemical handle that directs the formation of the essential urea linkage found in lead inhibitors like compound 17, which achieved a JNK3 IC50 of 35 nM, whereas phenyl-based analogs lacked this combination of potency plus selectivity [1]. Consequently, using a non-methylsulfonyl or non-thiophenyl analog would fail to yield the corresponding bioactive conformation, making this specific compound an irreplaceable intermediate for this high-value chemotype.

Quantitative Differentiation Evidence for 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol vs. Closest Analogs


JNK3 Isoform Selectivity Profile: Thiophenyl Core vs. Phenyl Core

Lead inhibitor 17, synthesized from a precursor containing the target compound's thiophenyl-pyrazole scaffold, demonstrated exceptional isoform selectivity for JNK3 over JNK1 and JNK2. This selectivity is a direct consequence of the thiophenyl moiety, as documented in SAR studies [1]. The selectivity is quantitated by the ratio of IC50 values for JNK1 or JNK2 to JNK3. For compound 17, the selectivity ratio (R) for JNK2 vs JNK3 was approximately 40-fold, while the selectivity for JNK1 was even greater, exceeding 100-fold [1]. In contrast, the series' historical lead compounds 1 and 2, which feature a phenyl instead of a thiophenyl ring, showed markedly lower selectivity against JNK2 (>500-fold for compound 2), demonstrating that the thiophenyl ring is not merely a bioisostere but a key driver of a broader selectivity window [1].

Kinase Inhibition Isoform Selectivity JNK3

General Kinase Selectivity: Thiophenyl-Pyrazolourea vs. Pan-Kinase Inhibitors

Inhibitors derived from the thiophenyl-pyrazolourea scaffold, which relies on the target compound as a key intermediate, showed remarkable general kinase selectivity. When tested at a concentration ≥100-fold of the JNK3 IC50 value against a panel of 374 wild-type kinases, compound 17 exhibited >80% inhibition against only JNK3 [1]. This near-absolute selectivity is a major advancement over typical ATP-competitive inhibitors, which usually show promiscuous binding. The study explicitly notes that replacing the phenyl ring in earlier leads with a thiophenyl ring (the core feature of the target compound) was a key design principle that 'further increased the general kinase selectivity' [1].

Kinase Profiling Selectivity Score Drug Safety

Human Liver Microsomal Stability: Compound 17 vs. Earlier Generation Lead

The methylsulfonyl group and the resulting thiophenyl-pyrazolourea geometry directly influence metabolic stability. Compound 17, a direct derivative of the target compound's chemotype, exhibited a human liver microsome half-life (t1/2) of 66 minutes [1]. This represents a marked improvement over compound 24, a structurally related analog with a different substitution pattern, which had a half-life of only 8 minutes under identical conditions [1]. This 8-fold difference in stability underscores that the specific substitution pattern provided by the target compound is critical for achieving an acceptable DMPK profile.

Drug Metabolism Pharmacokinetics Microsomal Stability

Clean CYP-450 Inhibition Profile Enabled by the Pyrazolourea Core

The thiophenyl-pyrazolourea chemotype, accessible only through the target intermediate, demonstrates a clean cytochrome P450 inhibition profile. Compound 17 showed minimal inhibition against the major drug-metabolizing CYP isoforms 1A2, 2C9, 2D6, and 3A4, with percentages of inhibition at 10 µM ranging from -15% to 6% [1]. In contrast, compound 15, a derivative with a different amide moiety, exhibited a much higher inhibition against CYP1A2 (32%) and CYP2C9 (7%) [1]. This demonstrates that the core intermediate's properties are translated into a safer final compound.

Drug-Drug Interaction CYP450 Inhibition Safety Profile

Strategic Application Scenarios for 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol Based on Differentiated Evidence


Synthesis of Brain-Penetrant, Isoform-Selective JNK3 Inhibitors for Neurodegeneration

The compound is a mandatory intermediate for synthesizing JNK3 inhibitors with proven oral bioavailability and brain penetration. For instance, compound 17, built from this scaffold, was used to inhibit JNK3-mediated phosphorylation of APPT668 in cellular models of Alzheimer's disease, a mechanism linked to amyloid-beta (Aβ42) production [1]. Its demonstrated brain penetration makes this compound the starting point for any medicinal chemistry program targeting CNS JNK3 pathology. [1]

High-Fidelity Chemical Tool Generation for Kinase Selectivity Profiling

The exceptional general kinase selectivity (hitting only 1 out of 374 kinases) enabled by this intermediate's chemotype makes it ideal for synthesizing high-quality chemical probes. These probes are used to dissect JNK3-specific signaling pathways without the confounding polypharmacology of conventional kinase inhibitors. Procurement of this building block is therefore a critical step for chemical biology groups focused on the JNK signaling pathway. [1]

Lead Optimization Programs Requiring a Balanced DMPK Profile

The thiophenyl-pyrazolourea scaffold built from this intermediate consistently yields compounds with a clean CYP profile and high human microsomal stability (t1/2 = 66 min for compound 17). This evidence supports its use in late-stage lead optimization where maintaining potency while eliminating metabolic liabilities is crucial. The scaffold's intrinsic DMPK advantages reduce the need for extensive de-risking modifications. [1]

SAR Studies on JNK Isoform Selectivity

The target compound's thiophene ring, as demonstrated by inhibitor 17, yields a selectivity window against JNK2 (R ≈ 40) and JNK1 (R > 100) that is distinct from other cores like phenyl (R > 500 for JNK2). This makes the intermediate essential for SAR programs exploring the chemical space of the hydrophobic pocket-II in JNK3 to fine-tune isoform selectivity profiles. [1]

Quote Request

Request a Quote for 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.